molecular formula C8H10O2S B7861060 Methyl 2-(thiophen-2-yl)propanoate

Methyl 2-(thiophen-2-yl)propanoate

Cat. No.: B7861060
M. Wt: 170.23 g/mol
InChI Key: FASSXLPWQJKPFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(thiophen-2-yl)propanoate is an ester derivative of 2-(thiophen-2-yl)propanoic acid, characterized by a thiophene ring substituted at the 2-position and a methyl ester group. Thiophene-containing esters are widely used in organic synthesis, pharmaceuticals, and materials science due to their electronic and steric properties . The compound’s structure (inferred from analogs) includes a propanoate backbone with a thiophen-2-yl substituent, influencing reactivity and solubility.

Properties

IUPAC Name

methyl 2-thiophen-2-ylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2S/c1-6(8(9)10-2)7-4-3-5-11-7/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FASSXLPWQJKPFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CS1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Methyl 2-(thiophen-2-yl)propanoate has found applications in several scientific fields:

  • Chemistry: It serves as an intermediate in the synthesis of more complex thiophene derivatives, which are used in the development of new materials and pharmaceuticals.

  • Biology: Thiophene derivatives have shown biological activity, including antimicrobial, anti-inflammatory, and antioxidant properties.

  • Medicine: Some thiophene derivatives are being investigated for their potential use in treating various diseases, including cancer and cardiovascular disorders.

  • Industry: Thiophene compounds are used in the production of dyes, pesticides, and other industrial chemicals.

Mechanism of Action

The mechanism by which methyl 2-(thiophen-2-yl)propanoate exerts its effects depends on its specific application. For example, in antimicrobial applications, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The exact molecular targets and pathways involved can vary based on the biological system and the specific derivative being studied.

Comparison with Similar Compounds

Research Implications and Gaps

  • Electronic Properties: The 2-yl thiophene substitution may enhance π-conjugation, making this compound a candidate for optoelectronic materials.
  • Toxicity Mitigation: Esterification of 2-(thiophen-2-yl)propanoic acid could reduce toxicity, warranting further comparative studies .
  • Synthetic Optimization : Development of regioselective methods for 2-yl derivatives remains critical for scalability .

Biological Activity

Methyl 2-(thiophen-2-yl)propanoate is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a thiophene ring, which is known for its ability to participate in various chemical interactions, enhancing the compound's reactivity and biological activity. The presence of the methyl ester group contributes to its solubility and bioavailability.

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study highlighted its effectiveness against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .

2. Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. It acts by inhibiting specific enzymes involved in the inflammatory pathway, such as mPGES-1, which is crucial in the biosynthesis of prostaglandins that mediate inflammation .

3. Anticancer Potential

This compound has shown promise in cancer research. It selectively inhibits cancer cell proliferation and induces apoptosis in various cancer cell lines, making it a candidate for further development in cancer therapeutics .

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Interaction : The thiophene ring can interact with enzymes through π-π stacking and hydrogen bonding, modulating their activity.
  • Receptor Modulation : The compound may bind to specific receptors, altering signaling pathways involved in inflammation and cell proliferation.

Data Table: Biological Activities Overview

Activity Effect Reference
AntimicrobialEffective against bacteria
Anti-inflammatoryInhibits mPGES-1
AnticancerInduces apoptosis

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating significant antimicrobial potential.

Case Study 2: Anti-inflammatory Mechanism

In vitro assays showed that this compound reduced prostaglandin E2 (PGE2) levels in LPS-stimulated macrophages, confirming its role as an anti-inflammatory agent through mPGES-1 inhibition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(thiophen-2-yl)propanoate
Reactant of Route 2
Methyl 2-(thiophen-2-yl)propanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.